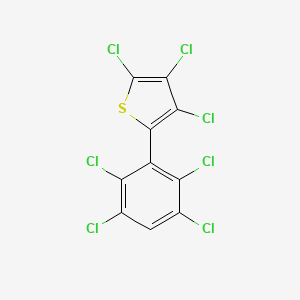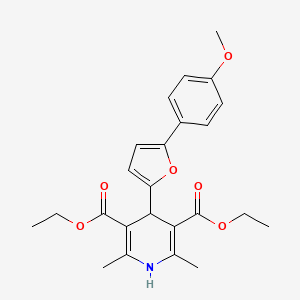
4-(3-Dimethylaminopropoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE, also known as dothiepin hydrochloride, is a tricyclic antidepressant. It is primarily used in the treatment of depressive disorders and anxiety. This compound is known for its anxiolytic properties and is used in several countries, including those in Europe, South Asia, Australia, South Africa, and New Zealand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE involves multiple steps The initial step typically includes the formation of the dibenzo[b,e]thiepin core structureThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
Applications De Recherche Scientifique
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating depressive disorders, anxiety, and other psychiatric conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the reuptake of biogenic amines, such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. Additionally, it exhibits anticholinergic, antihistamine, and central sedative properties, contributing to its anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action but differing in its chemical structure.
Imipramine: Shares the tricyclic core structure but has different substituents, leading to variations in pharmacological effects.
Nortriptyline: A metabolite of amitriptyline with a similar therapeutic profile but different pharmacokinetics.
Uniqueness
4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antidepressant and anxiolytic effects makes it particularly useful in treating comorbid depression and anxiety .
Propriétés
Formule moléculaire |
C19H22ClNO2S |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)propoxy]-6H-benzo[c][1]benzothiepin-11-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-10-5-9-16-18(21)15-8-4-3-7-14(15)13-23-19(16)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
Clé InChI |
ANXWVLJCTHAHJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC=CC2=C1SCC3=CC=CC=C3C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


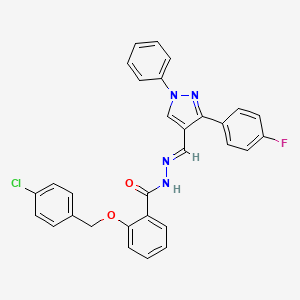
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)
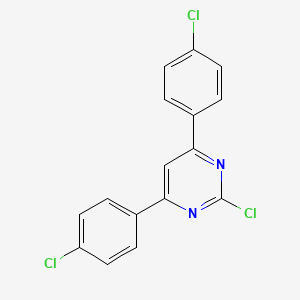

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
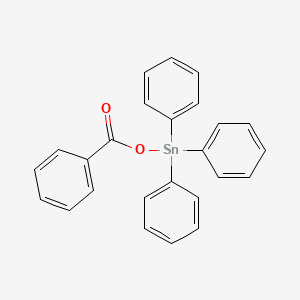
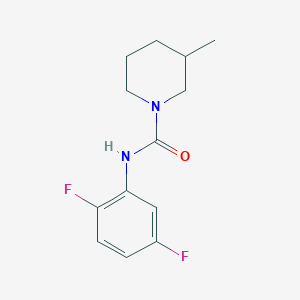
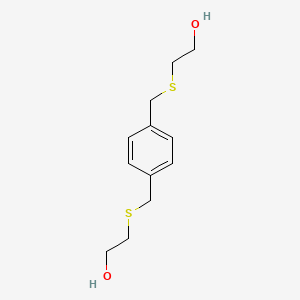
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
